4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine
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Overview
Description
4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method starts with the chlorination of 2-(2,2-dimethylpropyl)pyrimidine, followed by nitration to introduce the nitro group at the 5-position. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus oxychloride and nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives, although this is less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 4,6-dichloro-2-(2,2-dimethylpropyl)-5-aminopyrimidine.
Oxidation: Formation of oxidized derivatives, though specific products depend on the oxidizing agent used.
Scientific Research Applications
4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine
- 4,6-Dichloro-2-(2,2-dimethylpropyl)-5-(4-fluorophenyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activity. Its specific substitution pattern and functional groups make it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
Properties
CAS No. |
61456-96-0 |
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Molecular Formula |
C9H11Cl2N3O2 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,2-dimethylpropyl)-5-nitropyrimidine |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)4-5-12-7(10)6(14(15)16)8(11)13-5/h4H2,1-3H3 |
InChI Key |
TWTCISRTORYCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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